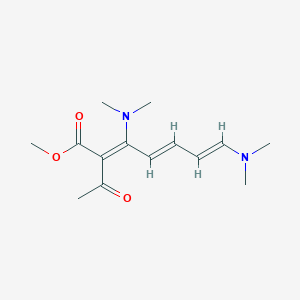
4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone
Descripción general
Descripción
4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone, also known as THP, is a heterocyclic compound that has been extensively studied for its potential use in medicinal chemistry. THP is a bicyclic lactam that contains a phthalazine ring system, which has been shown to exhibit a range of biological activities. In
Aplicaciones Científicas De Investigación
PDE4 Inhibition
4-Phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone derivatives have been studied for their inhibitory activity towards cAMP-specific phosphodiesterase (PDE4). This research is significant due to the potential therapeutic applications of PDE4 inhibitors in various conditions, including inflammatory and respiratory diseases. A study by Van der Mey et al. (2001) focused on synthesizing a series of 4-aryl-substituted cis-4a,5,8,8a-tetra- and cis-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-ones with high PDE4 inhibitory activity. They investigated structure-activity relationships by introducing various substituents to the 4-phenyl ring, finding that the tetrahydrophthalazin-1-ones generally showed more potency than the hexahydro counterparts (Van der Mey et al., 2001).
Thermostable Rigid-Rod Networks
Yu et al. (2012) demonstrated the use of phthalazinone rigid-rod networks in creating materials with excellent thermostability. They utilized an unsymmetrical phthalonitrile-functional phthalazinone to prepare these networks, which displayed superior thermal properties and thermo-oxidative stabilities. This study opens avenues for the development of materials with high thermostability for industrial applications (Yu et al., 2012).
Potential Antimicrobial and Antihypertensive Applications
Research has also explored the biological activities of phthalazinone derivatives. For example, Bedair et al. (1987) synthesized various 4-benzyl-1(2H) phthalazinone derivatives, which exhibited pronounced antimicrobial activities. This research points towards potential applications of these compounds in developing new antimicrobial agents (Bedair et al., 1987). Additionally, Demirayak et al. (2004) synthesized phthalazinone derivatives with potential antihypertensive activities, indicating their possible use in cardiovascular drug development (Demirayak et al., 2004).
Synthesis and Characterization of Polymers
Phthalazinone derivatives are also utilized in the synthesis of novel polymers. Berard et al. (1994) reported on polymers from 4-(4-hydroxyphenyl)phthalazin-1-one, demonstrating their potential in creating high molecular weight linear polymers with significant thermostability. This research contributes to the development of new materials with desirable thermal and mechanical properties (Berard et al., 1994).
Propiedades
IUPAC Name |
4-phenyl-5,6,7,8-tetrahydro-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXKVNRBKJMVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NNC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424210 | |
| Record name | 4-phenyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154810-22-7 | |
| Record name | 4-phenyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5403838.png)
![5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5403846.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403854.png)
![2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5403855.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5403866.png)
![1-allyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5403870.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5403881.png)

![(1,3-benzodioxol-5-ylmethyl)[3-(1,3-benzothiazol-2-yl)phenyl]amine](/img/structure/B5403887.png)

![1-(4-fluorobenzyl)-5-(2-methoxy-5-methylbenzoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5403908.png)
![3-(allylthio)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403913.png)
